N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Description
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl bis-amide) backbone. Its structure features a 4-methoxyphenyl group and a 4-methylpiperazine moiety on the ethyl side chain, coupled with a 4-methylbenzyl substituent on the adjacent amide nitrogen. This compound’s molecular formula is C24H32N4O3, with a molecular weight of 424.5 g/mol .
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18-4-6-19(7-5-18)16-25-23(29)24(30)26-17-22(28-14-12-27(2)13-15-28)20-8-10-21(31-3)11-9-20/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXHTMJDLFTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound notable for its complex oxalamide structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other diseases characterized by dysregulated cell signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.49 g/mol. The presence of various functional groups, including methoxy, piperazine, and aromatic moieties, contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O5 |
| Molecular Weight | 441.49 g/mol |
| CAS Number | 906150-89-8 |
Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in various cellular processes such as growth, survival, and proliferation. Inhibition of RSK can have therapeutic implications for cancer and other conditions associated with aberrant signaling pathways .
Binding Affinity and Interaction Studies
Interaction studies have employed techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate the binding mechanisms of this compound to target proteins like RSK. These studies reveal that the compound exhibits significant binding affinity, which is critical for its pharmacological effects .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that compounds with similar oxalamide structures showed effective inhibition of RSK, suggesting that modifications to the piperazine ring could enhance selectivity and efficacy .
- Pharmacological Profiles : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent. The specific mechanisms involve induction of apoptosis and cell cycle arrest .
- Comparative Analysis : A comparative study with structurally related compounds highlighted that variations in the methoxy and piperazine groups significantly influence biological activity, emphasizing the importance of structural optimization in drug design .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the oxalamide structure affect biological activity.
- In Vivo Studies : Conducting animal models to assess the therapeutic potential and safety profile.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing cancer therapies.
Comparison with Similar Compounds
N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide (CAS 898451-86-0)
This analogue replaces the 4-methoxyphenyl group in the target compound with a p-tolyl (4-methylphenyl) group.
N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049418-06-5)
This compound features a 4-ethylphenyl substituent and a 4-methoxyphenylpiperazine group. The ethyl group increases hydrophobicity compared to the target compound’s 4-methylbenzyl group, which could enhance membrane permeability but reduce solubility. Its molecular weight (410.5 g/mol ) is slightly lower due to the simpler ethyl substitution .
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 903255-42-5)
Here, the 4-methylbenzyl group is replaced with a phenylethyl chain. This modification introduces steric bulk, which may hinder interaction with planar binding sites (e.g., enzyme active sites). The molecular weight (424.5 g/mol ) matches the target compound, highlighting the role of substituent positioning in bioactivity .
Table 1: Structural Comparison of Piperazine-Containing Oxalamides
*Estimated based on structural similarity.
Functional Analogues with Diverse Bioactivities
Antimicrobial Oxalamides (GMC Series)
Compounds like GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) share the 4-methoxyphenyl group with the target compound but incorporate a cyclic imide (isoindoline-1,3-dione) instead of piperazine. These derivatives exhibit moderate to strong antimicrobial activity, suggesting that the 4-methoxyphenyl group may enhance target engagement in microbial systems. However, the absence of a piperazine moiety in GMC-5 likely limits central nervous system (CNS) penetration compared to the target compound .
Umami Flavoring Agents (S336, CAS 745047-53-4)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide ) is a regulatory-approved flavor compound. Unlike the target compound, S336 uses pyridine and dimethoxybenzyl groups, which are critical for activating the TAS1R1/TAS1R3 umami receptor. The target compound’s 4-methylpiperazine group may confer distinct metabolic stability, as oxalamides with aromatic amines (e.g., S336) show rapid hepatic metabolism without amide hydrolysis .
Table 2: Functional Comparison with Bioactive Oxalamides
*Inferred from structural similarity to CAS 1049418-06-5 and FAO/WHO reports on oxalamide stability .
Preparation Methods
Route 1: Stepwise Amide Formation via Ethyl Ester Intermediate
This method involves two stages:
- Formation of a monoamide intermediate by reacting the secondary amine (2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) with ethyl oxalyl chloride.
- Displacement of the ethoxy group with 4-methylbenzylamine.
Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Ethyl oxalyl chloride, DMF, 0°C → RT | Activate oxalic acid; form monoamide | ~70–85% |
| 2 | 4-Methylbenzylamine, Et3N, DCM, RT | Displace ethoxy group with primary amine | ~60–80% |
Mechanistic Insight
The ethyl ester intermediate facilitates controlled substitution. The secondary amine’s steric bulk may slow reaction kinetics, necessitating prolonged reaction times.
Route 2: Acceptorless Dehydrogenative Coupling
This sustainable method leverages ethylene glycol and a catalyst to form oxalamides directly from amines.
Procedure
- Mix amines : 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine and 4-methylbenzylamine.
- Add catalyst : Ru or Ir complexes (e.g., [Ru(p-cymene)(pta)Cl2]).
- Heat under inert gas : 80–100°C for 12–24 hours.
Advantages
- Avoids hazardous reagents like oxalyl chloride.
- High atom efficiency (H2 byproduct).
Limitations
Route 3: Mixed Anhydride Approach
This method employs oxalic acid derivatives activated with coupling agents (e.g., DCC or EDC).
Steps
- Activate oxalic acid : React with DCC in DCM or THF to form a mixed anhydride.
- Sequential amination : Add secondary amine first, followed by 4-methylbenzylamine.
Critical Factors
- Order of addition : The secondary amine’s lower nucleophilicity may require prolonged reaction times.
- Workup : Quench with aqueous acid to hydrolyze excess DCC.
Synthesis of Key Intermediates
Preparation of 2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-Yl)Ethylamine
This secondary amine is synthesized via reductive amination or Mannich reaction :
Reductive Amination
- React 4-methoxybenzaldehyde with 4-methylpiperazine and ethylamine.
- Reduce imine : Use NaBH3CN or H2/Pd-C.
Mannich Reaction
- Condense 4-methoxybenzaldehyde , 4-methylpiperazine, and ethylamine.
- Alkylate : Adjust pH to promote nucleophilic attack.
Yield Considerations
Preparation of 4-Methylbenzylamine
This primary amine is readily synthesized via reduction of 4-methylbenzonitrile or alkylation of benzylamine :
| Method | Reagents | Yield |
|---|---|---|
| Reduction | LiAlH4, THF | ~85% |
| Alkylation | Methyl iodide, K2CO3, DMF | ~75% |
Analytical Characterization
Key Techniques
- NMR :
- ¹H NMR: Peaks for methoxy (δ 3.8–3.9), piperazine (δ 2.2–2.8), and benzyl (δ 7.2–7.4).
- ¹³C NMR: Oxalamide carbonyls (δ 165–170).
- IR : Strong C=O stretches at 1680–1720 cm⁻¹.
- HPLC : Purity >95% (C18 column, MeOH/H2O gradient).
Optimization and Challenges
Steric and Electronic Effects
Solvent Selection
| Solvent | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| DCM | ✔️ | ❌ | ✔️ |
| THF | ❌ | ❌ | ✔️ |
| DMF | ✔️ | ✔️ | ✔️ |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Ester | High regioselectivity | Multi-step, hazardous reagents |
| Dehydrogenative | Sustainable, atom-efficient | Moderate yields, catalyst cost |
| Mixed Anhydride | Mild conditions | Requires coupling agents |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify protons and carbons in the methoxyphenyl (δ 3.8 ppm for OCH), methylpiperazinyl (δ 2.3–2.8 ppm for N-CH), and oxalamide (δ 8.1–8.3 ppm for CONH) groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 497.0 [M+H]) .
- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement .
How can reaction conditions minimize byproducts during coupling steps?
Q. Advanced
- Temperature Control : Maintain 0–5°C during oxalyl chloride addition to prevent side reactions .
- Solvent Choice : Use anhydrous DCM or THF to avoid hydrolysis .
- Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
Data Table :
| Parameter | Optimal Condition | Common Byproducts | Mitigation Strategy |
|---|---|---|---|
| Temperature | 0–5°C | Oxalic acid derivatives | Slow reagent addition |
| Solvent | Anhydrous DCM | Hydrolyzed intermediates | Molecular sieves for drying |
| Catalyst | DMAP (0.1 eq) | Unreacted intermediates | Excess oxalyl chloride (1.2 eq) |
What computational methods predict binding modes with target proteins?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., RSK) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with oxalamide carbonyls) .
Case Study : Docking revealed the methoxyphenyl group’s role in hydrophobic pocket binding, validated by SPR (K = 12 nM) .
What in vitro assays assess antimicrobial activity?
Q. Basic
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Studies : Evaluate bactericidal effects over 24 hours .
- Cytotoxicity Screening : Use HEK-293 cells to determine selectivity indices (IC > 50 μM for safety) .
How does the methoxy group influence pharmacokinetics compared to halogens?
Q. Advanced
- Solubility : Methoxy improves solubility in DMSO (25 mg/mL) vs. chloro derivatives (10 mg/mL) .
- Metabolic Stability : CYP3A4 metabolism is slower for methoxy (t = 4.2 h) vs. chloro (t = 2.1 h) .
Data Table :
| Substituent | LogP | Solubility (DMSO) | CYP3A4 t (h) |
|---|---|---|---|
| -OCH | 2.8 | 25 mg/mL | 4.2 |
| -Cl | 3.5 | 10 mg/mL | 2.1 |
How to resolve contradictions in reported IC50_{50}50 values?
Q. Advanced
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) .
- Purity Analysis : Use HPLC-MS to verify >95% purity; impurities <2% reduce potency .
- Buffer Conditions : Control pH (7.4) and ionic strength to minimize false positives .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate esters at the methoxy group .
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
- Co-solvents : Prepare 10% DMSO + 10% Cremophor EL in saline for IP administration .
What are common impurities in synthesis, and how are they detected?
Q. Basic
- Unreacted Intermediates : Detect via HPLC retention times (e.g., chlorobenzyl at 6.2 min) .
- Oxidation Byproducts : Monitor for carboxylic acids (m/z +16) using HRMS .
Mitigation : Optimize reaction stoichiometry and use scavengers (e.g., silica gel for acid removal) .
How to design SAR studies for the piperazine moiety?
Q. Advanced
- Substitution Patterns : Compare 4-methylpiperazine vs. 4-phenylpiperazine derivatives .
- Biological Impact :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
